4-溴-3-碘吲哚-1-羧酸叔丁酯

描述

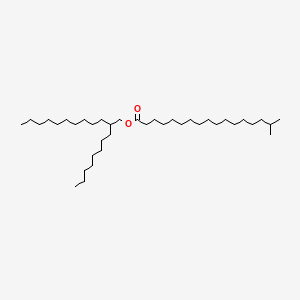

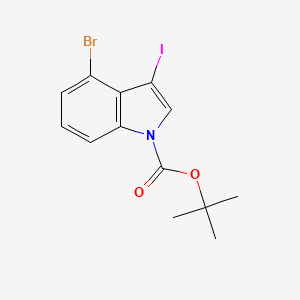

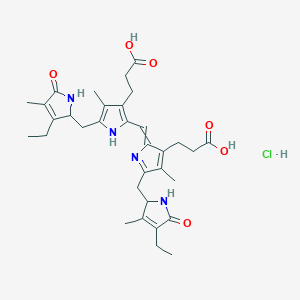

“4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H13BrINO2 . It has a molecular weight of 422.06 and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is represented by the formula C13H13BrINO2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), iodine (I), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis

“4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester” is a solid at room temperature . It has a predicted boiling point of 434.0-48.0° C at 760 mmHg and a predicted density of 1.8±0.1 g/cm3 .作用机制

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3 .

Result of Action

Given its use in proteomics research , it may be involved in modulating protein function or expression.

实验室实验的优点和局限性

One of the advantages of using 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester in lab experiments is its ability to selectively inhibit certain enzymes such as protein kinases. This makes it a useful tool for the study of cellular signaling pathways involved in the regulation of cell growth and division. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

未来方向

There are several future directions for the research of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further research could be done to explore the antibacterial and antifungal properties of this compound, which could lead to the development of new antibiotics. Finally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.

科学研究应用

在生物碱合成中的作用

吲哚衍生物是某些生物碱中普遍存在的结构单元 。生物碱是一类天然存在的化学物质,主要含有碱性氮原子。它们由多种生物体(包括细菌、真菌、植物和动物)产生,是天然产物(也称为次级代谢产物)的一部分。

生物活性化合物

近年来,吲哚衍生物作为治疗癌细胞、微生物以及人体不同类型疾病的生物活性化合物的应用引起了越来越多的关注 。 吲哚,无论是天然的还是合成的,都表现出多种重要的生物学特性 。

抗癌活性

吲哚衍生物在癌症治疗中显示出潜力。 它们可以与癌细胞相互作用,抑制其生长或诱导凋亡(程序性细胞死亡),这是癌症治疗中至关重要的机制 。

抗菌活性

吲哚衍生物还表现出抗菌活性,使其在治疗各种细菌和真菌感染中发挥作用 。

抗炎活性

已发现吲哚衍生物具有抗炎特性,这在治疗关节炎和其他炎性疾病中可能会有益 。

抗氧化活性

吲哚衍生物可以充当抗氧化剂,帮助保护身体细胞免受自由基造成的损伤 。

抗糖尿病活性

一些吲哚衍生物在治疗糖尿病中显示出潜力,糖尿病是一种以血液中糖分含量过高为特征的慢性病 。

抗疟疾活性

吲哚衍生物已用于抗疟疾药物的开发,有助于对抗疟疾,疟疾是由寄生虫引起的致命疾病,这些寄生虫通过受感染蚊子的叮咬传播给人 。

安全和危害

生化分析

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

属性

IUPAC Name |

tert-butyl 4-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAIEGIFOBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654338 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406170-09-0 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)